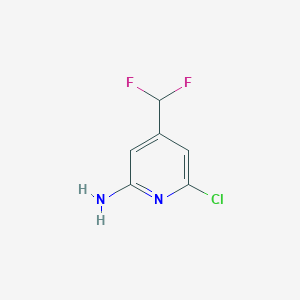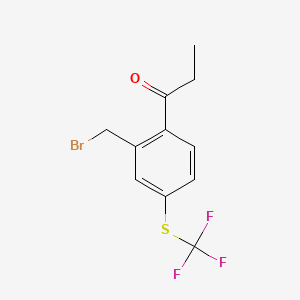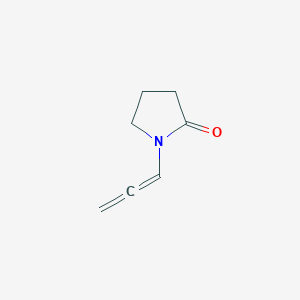
2-Pyrrolidinone, 1-(1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- is an organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is known for its unique structure, which includes a propadienyl group attached to the nitrogen atom of the pyrrolidinone ring. It is a colorless liquid that is miscible with water and most organic solvents .
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial production methods for pyrrolidinones often involve the catalytic hydrogenation of succinimide or the reaction of maleic anhydride with ammonia. These methods can be adapted to produce 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- by introducing the appropriate starting materials and reaction conditions .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- involves its interaction with various molecular targets and pathways. The propadienyl group can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler pyrrolidinone without the propadienyl group, used in various industrial applications.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent in the chemical industry, known for its high solvency power and low volatility.
2-Pyrrolidone-5-carboxylic acid: A derivative of 2-pyrrolidinone with a carboxylic acid group, used in pharmaceuticals and cosmetics
The uniqueness of 2-Pyrrolidinone, 1-(1,2-propadien-1-yl)- lies in its propadienyl group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrrolidinone derivatives .
Propiedades
Número CAS |
17426-48-1 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
InChI |
InChI=1S/C7H9NO/c1-2-5-8-6-3-4-7(8)9/h5H,1,3-4,6H2 |
Clave InChI |
FZTSFGOPSSORDI-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


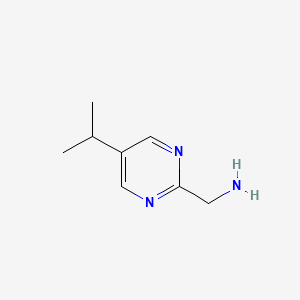
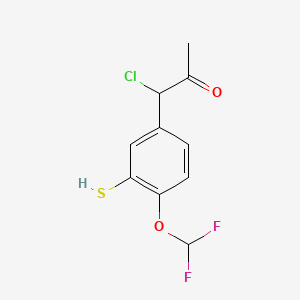
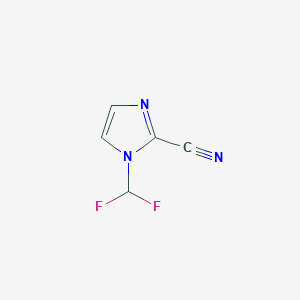

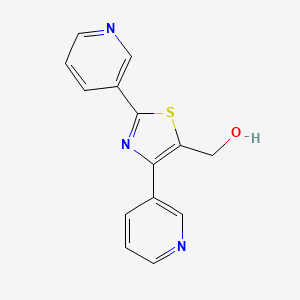
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
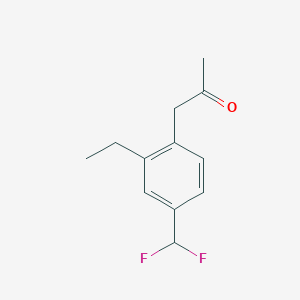
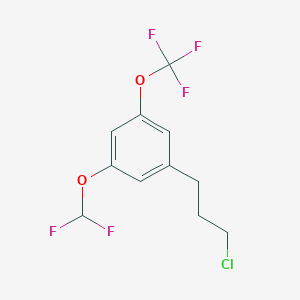
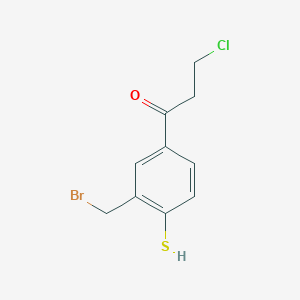
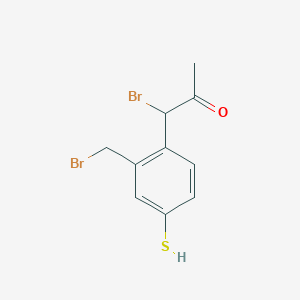
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)
